(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring, the introduction of the pyrazole moiety, and the final coupling with the piperazine derivative. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings and piperazine moiety can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
(5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, pyrazole-containing molecules, and piperazine-based compounds. Examples include:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrazole-containing molecules: Often studied for their anticancer and anti-inflammatory activities.
Piperazine-based compounds: Used in various therapeutic applications, including antipsychotic and antiemetic drugs.
Uniqueness
The uniqueness of (5Z)-2-(4-Benzyl-1-piperazinyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
623933-01-7 |
---|---|
Molecular Formula |
C34H35N5O2S |
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C34H35N5O2S/c1-3-20-41-30-15-14-27(21-25(30)2)32-28(24-39(36-32)29-12-8-5-9-13-29)22-31-33(40)35-34(42-31)38-18-16-37(17-19-38)23-26-10-6-4-7-11-26/h4-15,21-22,24H,3,16-20,23H2,1-2H3/b31-22- |
InChI Key |
WLQPDFDMPDOQLZ-VAMRJTSQSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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